molecular formula C13H13NO2 B2590655 (2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid CAS No. 2248186-78-7

(2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid

Cat. No.: B2590655
CAS No.: 2248186-78-7
M. Wt: 215.252
InChI Key: XMFZCMFRPYPBSN-SECBINFHSA-N
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Description

(2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid is a chiral compound with a specific stereochemistry at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.

    Formation of the Isoquinoline Derivative: Isoquinoline is functionalized to introduce the necessary substituents at the 4-position.

    Chiral Center Introduction: The chiral center at the 2-position is introduced using enantioselective synthesis methods, such as asymmetric hydrogenation or chiral auxiliary-based approaches.

    Final Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid: The enantiomer of the compound with different stereochemistry.

    Isoquinoline derivatives: Compounds with similar isoquinoline structures but different substituents.

Uniqueness

(2R)-3-Isoquinolin-4-yl-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both the isoquinoline ring and the carboxylic acid group

Properties

IUPAC Name

(2R)-3-isoquinolin-4-yl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16)6-11-8-14-7-10-4-2-3-5-12(10)11/h2-5,7-9H,6H2,1H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFZCMFRPYPBSN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CN=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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